
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
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Description
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H17Cl2NO4 and its molecular weight is 382.24. The purity is usually 95%.
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Biological Activity
The compound 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a derivative of acetamide, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C18H17Cl2NO4
- Molecular Weight : 382.24 g/mol
- CAS Number : 694463-65-5
The biological activity of this compound is influenced by its structural components, particularly the presence of halogenated phenyl groups and the acetamide moiety. These features are known to enhance interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function and memory retention.
Antimicrobial Activity
Studies have shown that derivatives of acetamide can exhibit varying degrees of antimicrobial activity. For instance, certain analogues have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) suggests that the presence of specific substituents on the aromatic rings significantly impacts antimicrobial potency.
Cytotoxicity and Anticancer Properties
Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines. In vitro assays have highlighted its potential to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity Assays :
- Mechanistic Studies :
Data Summary
Properties
IUPAC Name |
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-3-24-16-7-12(9-22)6-15(20)18(16)25-10-17(23)21-13-5-4-11(2)14(19)8-13/h4-9H,3,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRFBIBYDMEEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC(=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.